1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester
Overview
Description
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester is a chemical compound with a complex structure that includes a pyridine ring, a carboxylic acid group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the oxidation of a methyl group attached to the pyridine ring.
Esterification: The carboxylic acid group is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring may also participate in coordination with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A similar compound with a pyran ring structure.
5,6-Dihydro-2H-pyran-2-one: Another related compound with a lactone ring.
Uniqueness
1(2H)-Pyridinecarboxylic acid, 3,6-dihydro-4-(4-methylphenyl)-, 1,1-dimethylethyl ester is unique due to its combination of a pyridine ring, a carboxylic acid group, and a tert-butyl ester. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-(4-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-5-7-14(8-6-13)15-9-11-18(12-10-15)16(19)20-17(2,3)4/h5-9H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUWLHDYRPWTEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCN(CC2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301145723 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138647-53-7 | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138647-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3,6-dihydro-4-(4-methylphenyl)-1(2H)-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301145723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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